molecular formula C6H10O4 B1595313 3-Ethoxy-2-methyl-3-oxopropanoic acid CAS No. 2985-33-3

3-Ethoxy-2-methyl-3-oxopropanoic acid

Cat. No. B1595313
CAS RN: 2985-33-3
M. Wt: 146.14 g/mol
InChI Key: REGOCDRDNZNRMC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-3-oxopropanoic acid, more commonly known as EMOPA, is a naturally occurring organic compound that is found in many living organisms. It is an important component of many metabolic pathways and is involved in a wide range of biochemical and physiological processes. EMOPA is also a key component of many laboratory experiments and has a variety of applications in scientific research.

Scientific Research Applications

Chemical Research

“3-Ethoxy-2-methyl-3-oxopropanoic acid” is often used in chemical research due to its unique structure and properties .

Synthesis of Other Compounds

This compound can be used as a reactant for the preparation of other complex compounds. For example, it can be used in the synthesis of tetramic acids via Dieckmann ring closure .

Organocatalytic Reactions

“3-Ethoxy-2-methyl-3-oxopropanoic acid” can be used in organocatalytic decarboxylative Doebner-Knoevenagel reactions . These reactions are important in organic chemistry for the formation of carbon-carbon bonds.

Conjugation to Amino-Modified Oligonucleotides

This compound can be used for conjugation to amino-modified oligonucleotides . This process is often used in the field of biochemistry and molecular biology.

Acylation Reactions

“3-Ethoxy-2-methyl-3-oxopropanoic acid” can be used as an acylation agent in acylation reactions . Acylation is a process in organic chemistry where an acyl group is added to a compound.

Potential Prion Disease Treatment

This compound can be used in the synthesis of indole glyoxylamides, which have potential for Prion disease treatment .

properties

IUPAC Name

3-ethoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGOCDRDNZNRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304412
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methyl-3-oxopropanoic acid

CAS RN

2985-33-3
Record name 2985-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 20.0 g of methylmalonic acid diethyl ester was dissolved in a mixed solution of 30 g of water and 30 g of ethanol. To this solution was added dropwise 9.6 g of 48% aqueous NaOH solution, and the mixture was vigorously stirred at room temperature for 7 hours. After completion of the reaction, the reaction solution was adjusted to pH 3 by the addition of 35% hydrochloric acid and concentrated under reduced pressure. To the residue was added 80 g of water, and the mixture was extracted twice with 40 g of ethyl acetate. The organic layers were combined and concentrated under reduced pressure. To the residue was added 100 g of n-hexane, and the precipitated crystals were collected by filtration. The filtrate was concentrated under reduced pressure to give 16.1 g of methylmalonic acid monoethyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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